molecular formula C15H12FN3O2 B2945495 [4-(4-fluorophenyl)-3-methyl-1H-pyrazolo[3,4-b]pyridin-1-yl]acetic acid CAS No. 937606-32-1

[4-(4-fluorophenyl)-3-methyl-1H-pyrazolo[3,4-b]pyridin-1-yl]acetic acid

Cat. No. B2945495
CAS RN: 937606-32-1
M. Wt: 285.278
InChI Key: FTMYLQKWGKDTBG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

[4-(4-fluorophenyl)-3-methyl-1H-pyrazolo[3,4-b]pyridin-1-yl]acetic acid, often referred to as 4-MFPP, is a synthetic compound with a wide range of applications in scientific research. 4-MFPP is a member of the pyrazolopyridine family of compounds, and has been used in a number of studies due to its unique chemical properties. This compound has been studied for its potential use in drug development, as well as its ability to interact with other compounds to produce desired effects.

Scientific Research Applications

Synthesis and Anticancer Activity

One notable research application of compounds related to [4-(4-fluorophenyl)-3-methyl-1H-pyrazolo[3,4-b]pyridin-1-yl]acetic acid involves the synthesis and evaluation of their anticancer activities. For instance, the synthesis of pyrazole and pyrimidine derivatives from fluoro-substituted benzo[b]pyrans has shown anticancer activity against lung, breast, and CNS cancer cell lines at low concentrations compared to reference drugs like 5-fluorodeoxyuridine (Hammam et al., 2005).

Antitumor and Antimicrobial Activities

Another area of application is in the development of compounds with both antitumor and antimicrobial activities. Research into the synthesis of pyrazolo[3,4-b]pyridine derivatives under microwave irradiation has shown that these compounds possess significant antibacterial activity against both Gram-positive and Gram-negative bacteria, as well as antifungal activity. Additionally, some derivatives have demonstrated antitumor activity against a liver cell line, indicating their potential as dual-function therapeutic agents (El-Borai et al., 2012).

Corrosion Inhibition

Research has also explored the use of pyrazoline derivatives, including those related to the mentioned chemical structure, as corrosion inhibitors for mild steel in hydrochloric acid solution. This application is critical for industries where metal durability is paramount. Pyrazoline derivatives have been found to significantly enhance mild steel's resistance to corrosion, showcasing high inhibition efficiency and potential for industrial applications (Lgaz et al., 2020).

Molecular Docking and Screening

Moreover, the synthesis of new series of compounds incorporating the pyrazolo[3,4-b]pyridine moiety has been investigated for their potential in drug development, including their molecular docking and in vitro screening for antimicrobial and antioxidant activities. These studies provide insights into the structural requirements for biological activity and the potential of these compounds in developing new therapeutic agents (Flefel et al., 2018).

properties

IUPAC Name

2-[4-(4-fluorophenyl)-3-methylpyrazolo[3,4-b]pyridin-1-yl]acetic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H12FN3O2/c1-9-14-12(10-2-4-11(16)5-3-10)6-7-17-15(14)19(18-9)8-13(20)21/h2-7H,8H2,1H3,(H,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FTMYLQKWGKDTBG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN(C2=NC=CC(=C12)C3=CC=C(C=C3)F)CC(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H12FN3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

285.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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